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molecular formula C10H12N2O3 B8565053 methyl 4-(2-acetylhydrazinyl)benzoate

methyl 4-(2-acetylhydrazinyl)benzoate

Cat. No. B8565053
M. Wt: 208.21 g/mol
InChI Key: MRTYDOBHXQLQMN-UHFFFAOYSA-N
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Patent
US07390818B2

Procedure details

5.5 g of methyl 4-hydrazinobenzoate are dissolved in 38.2 ml of AcOH comprising 2.4 g of sodium acetate and the mixture is heated at 80° C. for 18 hours. The inorganic material is filtered off, the filtrate is then evaporated and the residue is taken up in the minimum amount of Et2O. The mixture is filtered to produce 7.97 g of the expected compound.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
38.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1)[NH2:2].[CH3:13][C:14](O)=[O:15]>C([O-])(=O)C.[Na+]>[C:14]([NH:2][NH:1][C:3]1[CH:4]=[CH:5][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:11][CH:12]=1)(=[O:15])[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
N(N)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
38.2 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The inorganic material is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is then evaporated
FILTRATION
Type
FILTRATION
Details
The mixture is filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NNC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.97 g
YIELD: CALCULATEDPERCENTYIELD 115.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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